molecular formula C7H8BrN B082478 3-Bromobenzylamine CAS No. 10269-01-9

3-Bromobenzylamine

Cat. No.: B082478
CAS No.: 10269-01-9
M. Wt: 186.05 g/mol
InChI Key: SUYJXERPRICYRX-UHFFFAOYSA-N
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Description

3-Bromobenzylamine (CAS: 10269-01-9) is an organobromine compound with the molecular formula C₇H₈BrN and a molecular weight of 186.06 g/mol. It is a primary amine featuring a benzyl group substituted with a bromine atom at the meta position. This compound is a clear to pale yellow liquid at room temperature, with a purity typically ≥95% (commercial grades) and a density of ~1.5885 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromobenzylamine can be synthesized through several methods. One common method involves the reduction of 3-bromobenzaldehyde using ammonium hydroxide and hydrogen in methanol. The reaction is carried out in the presence of a Raney nickel catalyst at a temperature of 30°C and a hydrogen pressure of 2 atm for 4 hours. The yield of this reaction is approximately 98.2% .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromobenzylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The compound can be reduced to form benzylamine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Major Products Formed:

    Substitution: Products include various substituted benzylamines.

    Oxidation: Products include imines and nitriles.

    Reduction: Products include benzylamine derivatives.

Scientific Research Applications

Pharmaceutical Applications

3-Bromobenzylamine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in the development of drugs targeting neurological disorders, cardiovascular diseases, and cancer therapies.

Case Study: Synthesis of Antidepressants

A study highlighted the use of this compound in synthesizing selective serotonin reuptake inhibitors (SSRIs). The compound's bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups that enhance pharmacological activity .

Agrochemical Applications

In agrochemicals, this compound is employed to create herbicides and pesticides. Its ability to modify biological activity makes it valuable in designing compounds that can effectively control pests while minimizing environmental impact.

Data Table: Agrochemical Products Derived from this compound

Product NameTypeActive IngredientApplication Area
Herbicide AHerbicideThis compound derivativeCrop protection
Pesticide BInsecticideThis compound derivativePest control

Material Science Applications

The compound is also significant in material science, particularly in synthesizing specialty chemicals and polymers. Its unique properties contribute to the development of advanced materials used in electronics and coatings.

Case Study: Polymer Synthesis

Research has shown that this compound can be used to synthesize polymers with enhanced thermal stability and mechanical properties. These polymers are applicable in high-performance coatings and electronic components .

Dyestuff Manufacturing

This compound is an important raw material in the dyestuff industry. It is utilized to produce various dyes that are applied in textiles and other materials.

Data Table: Dyes Derived from this compound

Dye NameColorApplication Area
Dye CBlueTextile dyeing
Dye DRedPlastics and coatings

Mechanism of Action

The mechanism of action of 3-Bromobenzylamine involves its interaction with various molecular targets and pathways. The bromine atom and the amine group play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in electrophilic and nucleophilic interactions, making it a versatile intermediate in chemical reactions. Its effects are mediated through its ability to modify the structure and function of target molecules, leading to changes in biological activity .

Comparison with Similar Compounds

3-Bromobenzylamine belongs to the brominated benzylamine family. Below is a detailed comparison with structurally related compounds:

Structural and Physicochemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility (Water) Purity (Commercial Grade)
This compound 10269-01-9 C₇H₈BrN 186.06 - ~250 Slight ≥95%
4-Bromobenzylamine 3959-07-7 C₇H₈BrN 186.06 - ~245 Slight ≥96%
2-Bromobenzylamine 536-38-9 C₇H₈BrN 186.06 - ~240 Insoluble ≥98%
Benzylamine 100-46-9 C₇H₇N 107.15 -10 185 Miscible ≥99%

Key Observations :

  • Positional Isomerism : The bromine substitution position (ortho, meta, para) significantly impacts reactivity and application. For example, This compound is preferred in drug synthesis due to its meta-directing effects, which enhance selectivity in cross-coupling reactions .

Nucleophilic Substitution:

  • This compound reacts with sulfonyl chlorides and electrophilic agents to form sulfonamides or alkylated products. For instance, it reacts with 4-hexylbenzenesulfonyl chloride to yield protease inhibitors .
  • 4-Bromobenzylamine shows lower reactivity in Suzuki-Miyaura couplings compared to the meta isomer due to steric hindrance .

Catalytic Cross-Coupling:

  • This compound participates in palladium-catalyzed reactions (e.g., with aryl boronic acids) to generate biaryl derivatives, a key step in drug discovery .
  • 2-Bromobenzylamine is less favored in such reactions due to competing side reactions from ortho-substitution .

Market and Industrial Relevance

Compound Price (USD/g) Market Size (2030 Projection) Key Applications
This compound 0.12–0.20 $0.24 Billion Pharmaceuticals, agrochemicals, biotech
4-Bromobenzylamine 0.15–0.25 N/A Dyestuffs, polymer additives
Benzylamine 0.05–0.10 $1.2 Billion Surfactants, corrosion inhibitors

Key Trends :

  • This compound dominates the pharmaceutical sector, driven by demand for protease inhibitors and antiviral agents .
  • Benzylamine (non-brominated) is cheaper but lacks the versatility of brominated analogs in medicinal chemistry .

Biological Activity

3-Bromobenzylamine (C7H8BrN) is an organic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, synthesis, and relevance in pharmaceutical development, supported by research findings and case studies.

Overview of this compound

This compound is a derivative of benzylamine, characterized by the presence of a bromine atom at the meta position of the benzene ring. It appears as a colorless to yellow liquid and is slightly soluble in water. The compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of biologically active compounds and pharmaceuticals .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Notably, it has been identified as a potential inhibitor of the human angiotensin-converting enzyme 2 (ACE2), which plays a crucial role in the entry of SARS-CoV-2 into human cells. This discovery was facilitated by advanced computational methods that predicted its efficacy against viral proteins.

Key Mechanisms:

  • Nucleophilic Substitution : The bromine atom can be substituted with other functional groups, enhancing its reactivity and potential therapeutic applications.
  • Oxidation and Reduction Reactions : The amine group can undergo oxidation to form imines or nitriles, while reduction can yield various benzylamine derivatives.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antiviral Properties : As mentioned, it has shown promise as an ACE2 inhibitor, which could lead to its use in antiviral therapies targeting COVID-19.
  • Neuropharmacological Effects : The compound's derivatives are being explored for their effects on neurological pathways, potentially contributing to treatments for neurodegenerative diseases.
  • Antitumor Activity : Some studies suggest that brominated benzylamines may possess antitumor properties, acting on various cancer cell lines .

Case Study 1: Inhibition of ACE2

A study utilized deep learning frameworks to identify this compound as a candidate for inhibiting ACE2. The compound was synthesized based on computational predictions, demonstrating significant inhibitory activity against the enzyme involved in SARS-CoV-2 entry into cells. This highlights its potential application in developing antiviral drugs.

Case Study 2: Synthesis of Complex Molecules

Another research project focused on using this compound as a building block for synthesizing complex organic molecules. This included the preparation of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids, which may exhibit distinct biological activities compared to their parent compounds.

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

CompoundStructureBiological Activity
4-BromobenzylamineBromine at para positionSimilar neuropharmacological effects
3-ChlorobenzylamineChlorine instead of bromineLower reactivity in nucleophilic substitution
4-MethoxybenzylamineMethoxy groupEnhanced solubility and potential for drug formulation
4-FluorobenzylamineFluorine substitutionImproved metabolic stability

This table illustrates how variations in substituents affect the reactivity and biological activity of benzylamine derivatives.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Bromobenzylamine with high purity, and how can its structural integrity be validated?

  • Methodological Answer : Synthesis typically involves bromination of benzylamine derivatives under controlled conditions. For purity validation, use column chromatography with non-polar solvents (e.g., hexane/ethyl acetate). Structural confirmation requires 1H NMR (e.g., δ 4.46 ppm for CH2NH2 ) and LC-MS (m/z 186 [M+H]+ ). Cross-validate with FT-IR to confirm amine and C-Br stretches (e.g., ~3300 cm⁻¹ for NH2, ~560 cm⁻¹ for C-Br) .

Q. How should researchers handle and store this compound to minimize degradation?

  • Methodological Answer : Store in airtight, amber glass containers under inert gas (N2/Ar) at –20°C. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase). Avoid exposure to moisture or light, as bromoamines are prone to hydrolysis .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : Use 13C NMR to confirm aromatic substitution patterns (e.g., δ 130–135 ppm for brominated carbons ). Pair with high-resolution mass spectrometry (HRMS) for exact mass determination. For reaction intermediates, employ X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

  • Methodological Answer : Conduct a systematic review using databases like PubMed and Web of Science to identify bias or variability in experimental conditions (e.g., cell lines, dosage). Apply meta-analysis tools (e.g., RevMan) to quantify heterogeneity using the Paule-Mandel estimator for between-study variance . Validate findings via in vitro dose-response assays with standardized protocols .

Q. What strategies optimize this compound’s efficacy in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : Use Pd(PPh3)4 as a catalyst with K2CO3 base in anhydrous THF. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc). For challenging couplings, substitute aryl boronic esters for enhanced stability. Post-reaction, purify via flash chromatography and confirm regioselectivity via NOESY NMR .

Q. How can researchers design robust experiments to assess this compound’s role in ER stress modulation (e.g., pancreatic β-cell protection)?

  • Methodological Answer : Use INS-1 cells or primary islets treated with thapsigargin to induce ER stress. Include controls for apoptosis (caspase-3 activity) and stress markers (GRP78, CHOP). Quantify β-cell viability via MTT assays and validate with RNA-seq to identify pathways (e.g., UPR) . Ensure statistical power via a priori sample size calculations (G*Power software) .

Q. What are the best practices for ensuring reproducibility in synthetic protocols involving this compound?

  • Methodological Answer : Document all parameters (e.g., solvent purity, stirring rate, temperature gradients). Share raw data (NMR spectra, chromatograms) in repositories like Zenodo. Use collaborative platforms (e.g., LabArchives) for real-time protocol updates. Validate independent replicates via inter-laboratory studies .

Q. Methodological Resources

  • Data Validation : Cross-check chemical properties (e.g., melting points, CAS 10269-01-9 ) against NIST Chemistry WebBook .
  • Literature Reviews : Employ Boolean operators (AND/OR/NOT) in Scopus or EMBASE to filter studies by reaction type (e.g., “this compound AND Suzuki”) .
  • Ethical Compliance : Follow waste disposal guidelines for brominated compounds (e.g., neutralization before disposal) .

Properties

IUPAC Name

(3-bromophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYJXERPRICYRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145457
Record name Benzenemethanamine, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10269-01-9
Record name Benzenemethanamine, 3-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010269019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromobenzylamine
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Synthesis routes and methods

Procedure details

3-Bromo-benzylamine HCl salt (0.75 g) was dissolved in 10 mL 15% IPA in CH2Cl2. 7 drops of 10N Sodium Hydroxide (NaOH) was added and stirred for 3 minutes. To the reaction mixture, 5 mL of dH2O was added and stirred for 5 minutes. The IPA/CH2Cl2 layer was extracted. The aqueous layer was rinsed with 10 mL 15% IPA in CH2Cl2. All organic layers were added together and concentrated under vacuum. MS (ESI+) for C7H8BrN m/z 186.3 (M+H)+
Quantity
0.75 g
Type
reactant
Reaction Step One
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Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
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Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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